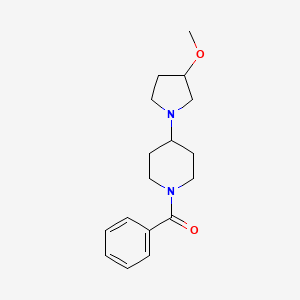

![molecular formula C15H10N2O B2817775 5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole CAS No. 1025724-76-8](/img/structure/B2817775.png)

5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

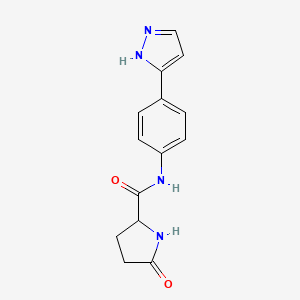

“5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole” is a compound that contains a naphthofuran moiety, which is known to exhibit a wide spectrum of biological and pharmacological activities . The compound is synthesized from ethyl naphtho[2,1-]furan-2-carboxylate in good yield .

Synthesis Analysis

The synthesis of “5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole” involves several steps. The required starting material, ethyl naphtho[2,1-]furan-2-carboxylate, is reacted with hydrazine hydrate in the presence of an acid catalyst in ethanol to produce naphtho[2,1-]furan-2-carbohydrazide . This compound is then reacted with chalcones under specific conditions (using acetic acid as a catalyst and dioxane as a solvent at reflux temperature) to obtain the title compounds .

Molecular Structure Analysis

The molecular structure of “5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole” is complex, with a naphthofuran moiety attached to a pyrazole ring . The structure of the compound was confirmed by IR, 1H-NMR/13C-NMR, and mass spectral studies .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole” include the reaction of ethyl naphtho[2,1-]furan-2-carboxylate with hydrazine hydrate to produce naphtho[2,1-]furan-2-carbohydrazide . This is followed by a condensation reaction with chalcones to obtain the title compounds .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole”, have shown significant antibacterial activity . They have been used in the search for new drugs to combat microbial resistance . Similarly, benzofuran compounds, such as “5-benzoebenzofuran-2-yl-1H-pyrazole”, have also demonstrated strong antibacterial activities .

Anticancer Activity

Benzofuran derivatives have shown promising anticancer activities . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antioxidative Activity

Benzofuran compounds have shown antioxidative activities . They have potential applications in the treatment of diseases caused by oxidative stress.

Antiviral Activity

Benzofuran compounds have demonstrated antiviral activities . For example, a novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .

Anti-inflammatory Activity

Benzofuran derivatives have been found to have anti-inflammatory properties . They can potentially be used in the treatment of inflammatory diseases.

Enzyme Inhibition

Benzofuran compounds have been found to act as efficient enzyme inhibitors . They have shown inhibitory effects on enzymes like carbonic anhydrase, tyrosinase, topoisomerase I, farnesyl transferase, LSD1 (lysine specific demethylase 1), and histamine receptors .

Antiprotozoal Activity

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, including antiprotozoal activity .

Antidepressant and Anti-anxiolytic Activity

Furan has a variety of therapeutic advantages, such as antidepressant and anti-anxiolytic activities .

properties

IUPAC Name |

5-benzo[e][1]benzofuran-2-yl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O/c1-2-4-11-10(3-1)5-6-14-12(11)9-15(18-14)13-7-8-16-17-13/h1-9H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEMQHGAVHQVEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=CC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

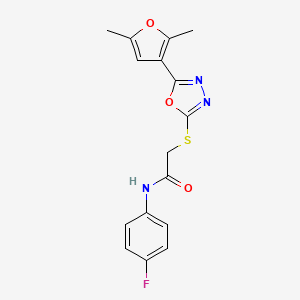

![N-[1-(3,5-Dimethylpyrazol-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B2817694.png)

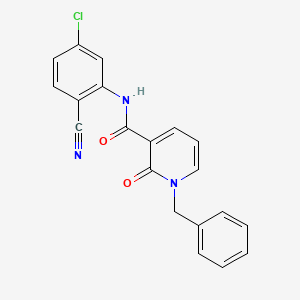

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2817695.png)

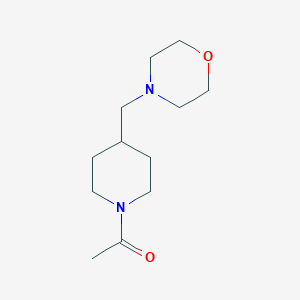

![4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline](/img/structure/B2817698.png)

![1-(4-Methoxyphenyl)-5-oxo-N-[4-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2817702.png)

![3-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/no-structure.png)

![3-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B2817707.png)

![N-{[4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl]carbonyl}glycine](/img/structure/B2817710.png)